molecular formula C18H20ClN3O4S B2927410 N-(3-chloro-4-methoxyphenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide CAS No. 1019096-18-4

N-(3-chloro-4-methoxyphenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2927410
CAS No.: 1019096-18-4
M. Wt: 409.89
InChI Key: CDDVVHKVKHKMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide is a sophisticated pyrazole-carboxamide derivative designed for pharmaceutical research and biological mechanism studies. This compound integrates multiple pharmacologically relevant motifs, including a 3-chloro-4-methoxyphenyl group, a cyclopropyl-substituted pyrazole core, and a tetrahydrothiophene-1,1-dioxide moiety. The molecular framework suggests potential for diverse research applications, particularly in investigating signal transduction pathways and enzyme inhibition. Pyrazole-carboxamide derivatives have demonstrated significant research value in studying protein-protein interactions and cellular signaling cascades . The structural components, including the 1,1-dioxidotetrahydrothiophene group, are known to contribute to favorable physicochemical properties and molecular interactions in similar research compounds . The specific substitution pattern with electron-withdrawing and electron-donating groups at strategic positions provides a balanced molecular architecture suitable for structure-activity relationship studies. RESEARCH APPLICATIONS: This compound is primarily utilized in investigative biochemistry and medicinal chemistry research, serving as a key intermediate in the development of targeted molecular probes. Its complex heterocyclic architecture makes it valuable for studying enzyme inhibition kinetics, cellular pathway modulation, and receptor-ligand interactions. The structural features suggest potential utility in cancer research, inflammatory disease modeling, and metabolic disorder studies, based on the known research applications of similar pyrazole and heterocyclic derivatives . MECHANISTIC INSIGHTS: While the precise mechanism of action for this specific compound requires further research investigation, analogous pyrazole-carboxamide derivatives have shown activity in modulating various biological targets, including kinase enzymes and transcription factors . The compound's design incorporates elements that may influence cellular signaling processes, particularly pathways involving STAT proteins and other regulatory factors. The presence of both hydrogen bond donor and acceptor groups in the carboxamide linkage, combined with the sulfone moiety, creates opportunities for specific molecular recognition events in experimental systems. USAGE NOTES: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety precautions and laboratory practices. The compound represents a valuable tool for chemical biology exploration and preclinical research applications, particularly in expanding understanding of heterocyclic compound interactions with biological systems.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-26-17-5-4-12(8-14(17)19)20-18(23)15-9-16(11-2-3-11)22(21-15)13-6-7-27(24,25)10-13/h4-5,8-9,11,13H,2-3,6-7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDVVHKVKHKMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Substituent Analysis of Pyrazole Derivatives
Compound Name / ID Pyrazole Substituents (Positions) Aryl Group Substituents Functional Group Type
Target Compound 5-cyclopropyl, 1-(1,1-dioxidotetrahydrothiophen-3-yl) 3-Cl, 4-OCH₃ (phenyl) Carboxamide
3a () 3-CH₃, 5-Cl Phenyl (unsubstituted) Carboxamide
3d () 3-CH₃, 5-Cl 4-F (phenyl) Carboxamide
Compound 5-cyclopropyl, 3-CF₃, 4-Cl 4-Cl (phenyl) Carboxamide
Compound 1-CH₃, 3-phenyl, 5-(4-methylphenoxy) 3-Cl (phenyl) Carbamate

Key Observations :

  • Electron Effects : The target compound’s 3-chloro-4-methoxyphenyl group balances electron-withdrawing (Cl) and donating (OCH₃) effects, unlike analogs with uniformly electron-deficient (e.g., 4-F in 3d) or neutral aryl groups .
  • Sulfur-Containing Moieties: The 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone) enhances polarity and solubility relative to non-oxidized sulfur analogs (e.g., sulfanyl groups in ) .

Key Observations :

  • The target compound likely shares a synthesis pathway with derivatives, utilizing EDCI/HOBt for carboxamide bond formation. However, the cyclopropyl and sulfone groups may require specialized precursors or longer reaction times .

Physicochemical Properties

Table 3: Physical Properties of Selected Analogs
Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR)
Target ~450 (estimated) Not reported δ 7.4–8.1 (aryl protons), 2.5–3.5 (sulfone)
3a 403.1 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
3d 421.0 181–183 δ 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H)
447.9 Not reported N/A

Key Observations :

  • The target compound’s melting point is unreported but expected to exceed 150°C due to its polar sulfone group and rigid cyclopropyl substituent, aligning with high-melting analogs like 3d .
  • ¹H-NMR signals for aryl protons (δ 7.2–8.1) and sulfone-related protons (δ 2.5–3.5) are consistent across carboxamide derivatives .

Functional Group Comparisons

  • Carboxamide vs. Carbamate : The target’s carboxamide group (CONH) facilitates hydrogen bonding, enhancing target binding affinity compared to carbamates (e.g., ), which are more hydrolytically stable but less polar .
  • Sulfone vs. Thiophene: The 1,1-dioxidotetrahydrothiophen-3-yl group improves water solubility and oxidative stability relative to non-oxidized thiophene rings (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.